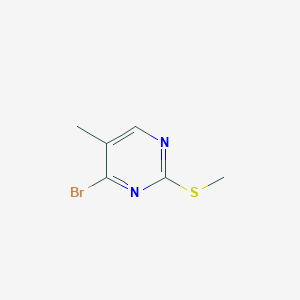

4-Bromo-5-methyl-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality 4-Bromo-5-methyl-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methyl-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFRWPMUXIMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-5-methyl-2-(methylthio)pyrimidine chemical properties

An In-depth Technical Guide to 4-Bromo-5-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Executive Summary

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a versatile heterocyclic building block in modern organic synthesis. Its trifunctional nature—featuring a reactive bromine atom, a modifiable methylthio group, and a biologically relevant pyrimidine core—makes it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The strategic placement of these groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its key reactive characteristics, and its potential applications, with a focus on its utility in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental properties of 4-Bromo-5-methyl-2-(methylthio)pyrimidine are summarized below. As this is a specialized reagent, some physical properties are based on data from closely related analogs and computational predictions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1823532-08-6 | [1] |

| Molecular Formula | C₆H₇BrN₂S | [1] |

| Molecular Weight | 219.10 g/mol | (Calculated) |

| IUPAC Name | 4-bromo-5-methyl-2-(methylthio)pyrimidine | |

| Physical State | Solid (predicted, based on analogs) | [2][3] |

| Purity | Typically >95% for commercial samples | [2] |

| Storage | Store in a cool, dark, and dry place. For long-term stability, storage under an inert atmosphere in a freezer at -20°C is recommended. | [4][5] |

Anticipated Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct singlets:

-

A singlet for the C6-H proton, anticipated in the aromatic region (δ 8.0-8.5 ppm).

-

A singlet corresponding to the three protons of the 5-methyl group (δ 2.0-2.5 ppm).

-

A singlet for the three protons of the 2-(methylthio) group (δ 2.5-3.0 ppm).

-

-

¹³C NMR Spectroscopy : The molecule possesses six unique carbon atoms, which should give rise to six distinct signals in the ¹³C NMR spectrum. The chemical shifts will be influenced by the electronegative nitrogen, bromine, and sulfur atoms. The carbonyl carbon is typically highly deshielded in similar structures.[6]

-

Mass Spectrometry (MS) : The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The most telling feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M and M+2) at m/z 218 and 220, respectively.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include C=N stretching from the pyrimidine ring, aromatic C-H stretching, and C-S stretching.

Synthesis and Manufacturing

The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be logically proposed based on established methodologies for similar pyrimidine derivatives.[7][8] The most direct route involves the nucleophilic substitution of a suitable di-halogenated precursor.

Proposed Synthetic Protocol: Nucleophilic Thiolation

The core of this synthesis is the selective displacement of a chlorine atom at the C2 position with a methylthiolate nucleophile. The C4-bromine is less susceptible to nucleophilic attack under these conditions, allowing for a regioselective reaction.

Step 1: Precursor Preparation The synthesis begins with a suitable 5-methylpyrimidine precursor, which is then halogenated to install the required chloro and bromo groups.

Step 2: Regioselective Nucleophilic Substitution The key step involves reacting 4-Bromo-2-chloro-5-methylpyrimidine with a source of methylthiolate, such as sodium thiomethoxide (NaSMe) or by using methyl mercaptan in the presence of a base.[7]

Detailed Experimental Workflow:

-

Reaction Setup: To a stirred solution of 4-Bromo-2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (approx. 1.1 eq) portion-wise at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.[7]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by adding water and then extracted with an organic solvent like ethyl acetate.[7]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-Bromo-5-methyl-2-(methylthio)pyrimidine.[7]

Caption: Proposed synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.

-

The C4-Bromine Atom : This is the primary site for synthetic elaboration. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) at this position, which is a cornerstone of modern drug discovery. Common reactions include:

-

Suzuki Coupling (with boronic acids/esters)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

Stille Coupling (with organostannanes)

-

-

The C2-Methylthio Group : The methylthio group is relatively stable but can be manipulated. It can be oxidized to the corresponding sulfoxide or sulfone. This oxidation dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.[9] This two-step process allows for the introduction of nucleophiles (e.g., amines, alcohols) at the C2 position after the C4 position has been modified.

-

The Pyrimidine Core : The pyrimidine ring itself is a key pharmacophore, known for its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[10][11] Its presence is fundamental to the biological activity of many derivatives.

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Development

Substituted pyrimidines are privileged scaffolds in pharmacology and agrochemistry due to their prevalence in biologically active molecules, including nucleic acids.[10][11]

-

Drug Discovery : This building block is particularly valuable for creating libraries of compounds for screening against various therapeutic targets. The 2,4,5-substitution pattern is featured in numerous kinase inhibitors. For instance, derivatives of 5-(methylthio)pyrimidine have been developed as potent and selective epidermal growth factor receptor (EGFR) inhibitors to combat non-small-cell lung cancer.[12] The bromo-pyrimidine moiety is also a key component of the dual endothelin receptor antagonist Macitentan.[13] The ability to tune the substituents at the C4 and C2 positions allows medicinal chemists to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Agrochemicals : Pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides.[11][14] The structural motif of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be used as a starting point for the synthesis of new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related bromo- and methylthio-substituted pyrimidines should be used to guide handling procedures.[4][15][16][17]

Table 2: GHS Hazard and Precautionary Information (Anticipated)

| Category | Statement | Source |

| Hazard Statements | Causes skin irritation.[4] Causes serious eye irritation.[16] May be harmful if swallowed, in contact with skin, or if inhaled.[15][18] | [4][15][16][18] |

| Signal Word | Warning | [4][15] |

| Precautionary Statements | Prevention: Wash hands thoroughly after handling.[4] Wear protective gloves, eye protection, and face protection.[15][16] Avoid breathing dust/fume/gas/mist/vapors/spray.[15] Use only in a well-ventilated area.[17] Response: IF ON SKIN: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16] | [4][15][16][17] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-Bromo-5-methylpyridine. Spectrum Chemical.

- Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- Aaronchem. (2025, August 9). Safety Data Sheet for 4-Bromo-2-(methylthio)pyrimidine.

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromo-2-(methylthio)pyrimidine.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6.

- Fluorochem. (n.d.). 4-Bromo-2-(methylthio)pyrimidine.

- ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.

- Cole-Parmer. (2005, October 3).

- U.S. Environmental Protection Agency. (2025, October 15). 5-Bromo-2-(methylthio)pyrimidine Properties. CompTox Chemicals Dashboard.

- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Chem-Impex. (n.d.). 5-Bromo-4-chloro-2-(methylthio)pyrimidine.

- ChemScene. (2025, November 19). 4-Bromo-5-methyl-2-(methylthio)pyrimidine|CAS 1823532-08-6.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97 50593-92-5.

- Al-Ostoot, F. H., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). NMR Spectra and Molecular Structure.

- Gross, J. H. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1 H NMR.

- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

- PubMed. (2016, June 15). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-methylpyrimidine | CAS 1257851-33-4.

Sources

- 1. 4-Bromo-5-methyl-2-(methylthio)pyrimidine|CAS 1823532-08-6|ChemScene|製品詳細 [tci-chemical-trading.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 5-溴-2-(甲巯基)-4-嘧啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [sigmaaldrich.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 12. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. fishersci.com [fishersci.com]

- 16. aaronchem.com [aaronchem.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: 4-Bromo-5-methyl-2-(methylthio)pyrimidine Derivatives and Analogs

Executive Summary

The 4-bromo-5-methyl-2-(methylthio)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., EGFR, CDK, and JAK families). Its utility stems from its orthogonal reactivity profile : the C4-bromide and C2-methylthio groups allow for sequential, regioselective nucleophilic aromatic substitutions (

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, regioselective functionalization strategies, and application in drug discovery. It is designed for synthetic chemists and drug developers requiring actionable, high-fidelity protocols.

Part 1: Chemical Architecture & Reactivity Analysis

The pyrimidine core is electron-deficient, making it susceptible to nucleophilic attack. However, the presence of the 5-methyl group and the distinct leaving groups at C2 and C4 creates a hierarchy of reactivity that can be exploited for precise molecular construction.

Electrophilic Hierarchy

-

C4 Position (Primary Electrophile): The carbon at position 4 is the most electron-deficient due to the para-like relationship with the N1 nitrogen and the inductive effect of the bromine. It is highly reactive toward

and oxidative addition by Pd(0). -

C2 Position (Latent Electrophile): The C2 position is less reactive than C4 due to the electron-donating nature of the methylthio (-SMe) group. However, the -SMe group is a "masked" leaving group. It is stable during C4 manipulations but can be "activated" by oxidation to a sulfoxide (-SOMe) or sulfone (-SO

Me), rendering C2 highly electrophilic for a second substitution event. -

C5 Position (Steric Modulator): The 5-methyl group provides essential lipophilicity and steric bulk, often filling hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).

Part 2: Synthesis of the Core Scaffold

The synthesis of 4-bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6) is typically achieved via a two-step sequence starting from commercially available S-methylisothiourea hemisulfate and an appropriate 3-carbon electrophile.

Step 1: Cyclocondensation

Objective: Synthesis of 5-methyl-2-(methylthio)pyrimidin-4(3H)-one.

-

Reagents: S-methylisothiourea hemisulfate, Ethyl 2-formylpropionate (or its sodium salt equivalent), NaOH.

-

Mechanism: Base-mediated condensation between the amidine nitrogens of the isothiourea and the diester/aldehyde functionality of the propionate derivative.

Step 2: Bromination (Deoxybromination)

Objective: Conversion of the C4-hydroxyl (tautomeric carbonyl) to the C4-bromide.

-

Reagents: Phosphorus oxybromide (

) or Phosphorus tribromide ( -

Rationale: While

is common for chlorination,

Detailed Experimental Protocol: Bromination

Safety Note:

-

Setup: Charge a 250 mL round-bottom flask (equipped with a condenser and drying tube) with 5-methyl-2-(methylthio)pyrimidin-4(3H)-one (10.0 g, 64.0 mmol).

-

Reagent Addition: Add

(27.5 g, 96.0 mmol, 1.5 eq) in one portion. -

Solvent (Optional): While the reaction can be run neat, adding anhydrous toluene (50 mL) or anisole helps modulate the temperature and solubility.

-

Reaction: Heat the mixture to 80–90 °C for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the disappearance of the starting pyrimidinone.

-

Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.

-

Extraction: Neutralize with saturated

to pH ~8. Extract with Dichloromethane (DCM) ( -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (SiO

Part 3: Regioselective Functionalization "Toolkit"

The power of this scaffold lies in the ability to differentiate the C4 and C2 positions.[1] Below are the two primary workflows.

Workflow A: C4-First Functionalization (Standard)

This route is used when the C4 substituent is an aryl group (via Suzuki) or an amine (via

-

Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.

-

Conditions: Aryl boronic acid,

(5 mol%), -

Outcome: 4-Aryl-5-methyl-2-(methylthio)pyrimidine.

Workflow B: C2-Activation (The "Switch")

After C4 is functionalized, the C2-SMe group can be activated for displacement.

-

Step 1: Oxidation: Treat the C4-substituted intermediate with m-CPBA (2.2 eq) in DCM at 0 °C to RT. This converts the sulfide (-SMe) to the sulfone (-SO

Me). -

Step 2: Displacement: The sulfone is an excellent leaving group. Treat with a nucleophile (e.g., primary amine, alkoxide) in THF or Dioxane at 60–80 °C.

-

Outcome: 2,4-Disubstituted-5-methylpyrimidine.

Quantitative Comparison of Leaving Groups ( at C2)

| Leaving Group (C2) | Reactivity | Stability | Comments |

| -SMe (Sulfide) | Low | High | Stable to Pd-coupling and mild acid/base. Requires activation. |

| -S(O)Me (Sulfoxide) | Medium | Medium | Formed with 1.0 eq oxidant. Chiral center (racemic). Good leaving group. |

| -SO | High | High | Formed with >2.0 eq oxidant. Excellent leaving group for amines/alkoxides. |

| -Cl | High | High | Alternative starting material, but less orthogonal than SMe/Br combination. |

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthesis workflow showing the regioselective functionalization of the C4 and C2 positions. The C4-bromo is engaged first, followed by oxidative activation of the C2-thiomethyl group.

Part 5: Case Study Application

Target: Dual EGFR/HER2 Inhibitor Analog

Many EGFR inhibitors (e.g., Osimertinib analogs) utilize a pyrimidine core. The 4-bromo-5-methyl-2-(methylthio)pyrimidine scaffold allows for the rapid assembly of these targets.

-

C4-Functionalization: Suzuki coupling with an indole or substituted phenyl ring introduces the "head" group that interacts with the kinase hinge region.

-

C2-Functionalization: Oxidation to the sulfone followed by displacement with a solubilizing tail (e.g., N-methylpiperazine derivative) ensures favorable pharmacokinetic properties.

-

Role of 5-Methyl: The 5-methyl group often improves potency by displacing water molecules in the hydrophobic pocket or restricting the conformation of the inhibitor (atropisomerism control).

References

-

Regioselective Functionalization of Pyrimidines

- Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- Source: PubMed Central / Bioorg Med Chem Lett.

-

URL:[Link]

- Title: "5-BROMO-2-(METHYLTHIO)

-

Medicinal Chemistry of Pyrimidine Scaffolds

- Title: "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist"

- Source: Journal of Medicinal Chemistry (ACS)

-

URL:[Link]

-

Commercial Availability & CAS Data

- Title: "4-Bromo-5-methyl-2-(methylthio)pyrimidine Product Page"

-

Source: Fluorochem[2]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5-methyl-2-(methylthio)pyrimidine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple listing of data to explain the underlying physicochemical principles that govern the solubility of this pyrimidine derivative and provides a detailed protocol for its experimental determination.

Introduction: The Significance of Solubility for Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic structures in the realm of bioactive compounds, forming the backbone of nucleic acids and a multitude of pharmaceuticals.[1][2] Their therapeutic applications are vast, spanning antimicrobial, anticancer, and anti-inflammatory agents.[3] For a compound like 4-Bromo-5-methyl-2-(methylthio)pyrimidine, understanding its solubility is not merely an academic exercise; it is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, solubility dictates the feasibility and success of translating a promising molecule into a viable therapeutic.

This guide will delve into the theoretical and practical aspects of the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, providing a robust framework for its application in research and development.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 4-Bromo-5-methyl-2-(methylthio)pyrimidine is not extensively published, we can predict its behavior by analyzing its structural features and comparing it to related compounds.

Table 1: Physicochemical Properties of 4-Bromo-5-methyl-2-(methylthio)pyrimidine and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |

| 4-Bromo-5-methyl-2-(methylthio)pyrimidine | C6H7BrN2S | 223.10 | Pyrimidine core, bromo-, methyl-, and methylthio- substituents | Moderately Polar |

| 5-Bromo-2-(methylthio)pyrimidine | C5H5BrN2S | 205.08 | Pyrimidine core, bromo- and methylthio- substituents | Moderately Polar |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[4][5] | C6H5BrN2O2S | 249.09 | Pyrimidine core, bromo-, methylthio-, and carboxylic acid substituents | Polar |

The structure of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, with its halogen, sulfur, and nitrogen atoms, imparts a degree of polarity. The pyrimidine ring itself is polar, allowing for potential hydrogen bonding with protic solvents.[6] However, the presence of the non-polar methyl and methylthio groups, alongside the bulky bromine atom, will also influence its interactions with non-polar solvents.

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends:[7]

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are effective at solvating polar molecules without the steric hindrance of hydrogen bonding.[7] Studies on similar pyrimidine derivatives have shown a high degree of solubility in DMF.[1][8] For instance, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid demonstrates good solubility in both DMF and DMSO.[4]

-

Moderate Solubility: In polar protic solvents like methanol and ethanol. The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the pyrimidine derivative. However, the non-polar regions of the molecule may limit its solubility compared to more polar aprotic solvents. Research on other pyrimidine derivatives has indicated that solubility in methanol is often observed.[1][2][8]

-

Lower Solubility: In solvents of intermediate polarity such as chloroform, ethyl acetate, and tetrahydrofuran (THF).[9] While some interaction is possible, the balance of polar and non-polar characteristics in both the solute and solvent may not be optimal.

-

Poor Solubility: In non-polar solvents like carbon tetrachloride, hexane, and toluene. The polar nature of the pyrimidine ring and its substituents will likely result in weak interactions with these solvents, leading to poor solubility.[1][8]

It is also important to consider the impact of temperature. For most solid solutes, solubility in organic solvents increases with temperature.[2][8][9] This is a critical factor to consider during experimental work, both for maximizing yield in reactions and for purification processes like recrystallization.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in a range of organic solvents.[1][2]

Materials and Equipment

-

4-Bromo-5-methyl-2-(methylthio)pyrimidine (high purity, confirmed by analytical techniques such as TLC or NMR)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven or vacuum oven

Step-by-Step Experimental Procedure

-

Preparation: Accurately weigh a known amount of the chosen organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of 4-Bromo-5-methyl-2-(methylthio)pyrimidine to each vial to create a saturated solution. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) gas-tight syringe or a calibrated micropipette. Transfer the aliquot to a pre-weighed vial.

-

Solvent Evaporation: Determine the mass of the transferred supernatant. Evaporate the solvent from the vial in a drying oven or under vacuum until a constant weight of the dissolved solid is achieved.

-

Calculation of Solubility: The solubility (S) can be calculated in various units, such as g/L or mol/L, using the following formula:

S (g/L) = (mass of dissolved solid in g / volume of supernatant in L)

Data Analysis and Correlation

The experimental solubility data can be correlated with temperature using thermodynamic models such as the modified Apelblat equation, which is commonly used for solid-liquid equilibrium data.[1][2][9] This allows for the interpolation of solubility at temperatures not experimentally tested and for the calculation of thermodynamic parameters of dissolution like enthalpy, Gibbs energy, and entropy.[1][2][8][9]

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Conclusion and Future Perspectives

This guide has provided a detailed framework for understanding and determining the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed to advance their work. The principles and methodologies outlined here are broadly applicable to other pyrimidine derivatives and small molecules in drug discovery and development. Future work should focus on generating a comprehensive experimental dataset for this compound across a wide range of solvents and temperatures to create a valuable resource for the scientific community.

References

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

-

Solubility test for Organic Compounds. Mansoura University. [Link]

-

Pyrimidine. Solubility of Things. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

5-Bromo-2-(methylthio)pyrimidine Properties. CompTox Chemicals Dashboard, EPA. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. 5-溴-2-(甲巯基)-4-嘧啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Technical Guide: Therapeutic Potential & Synthetic Utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

This guide explores the medicinal chemistry utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine , a high-value heterocyclic scaffold. It is not a drug itself but a privileged intermediate used to synthesize potent inhibitors for kinases (p38 MAPK, NIK) and other therapeutic targets.

Executive Summary

4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6 or related analogs) serves as a critical "linchpin" scaffold in drug discovery. Its tri-functionalized core allows for orthogonal chemical modifications, enabling the rapid generation of structure-activity relationship (SAR) libraries.

-

Core Utility: Synthesis of dual-functionalized pyrimidine inhibitors.

-

Primary Targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK), NF-κB Inducing Kinase (NIK).

-

Mechanism: The pyrimidine ring mimics the adenine base of ATP, while the 5-methyl group provides selectivity by targeting the hydrophobic "gatekeeper" regions of kinase domains.

Structural Analysis & Pharmacophore Mapping

The compound's value lies in its three distinct reactive handles, which allow medicinal chemists to "program" the molecule to fit specific binding pockets.

| Position | Substituent | Chemical Reactivity (The "Handle") | Biological Function (The "Target Interaction") |

| C-2 | -SMe (Methylthio) | Masked Electrophile: Stable initially, but upon oxidation to sulfone (-SO₂Me), it becomes a potent leaving group for nucleophilic aromatic substitution (SNAr) by amines. | Solvent Front / Hinge Binder: The displacing amine often forms crucial H-bonds with the kinase hinge region or extends into the solvent front to improve solubility. |

| C-4 | -Br (Bromo) | Cross-Coupling Partner: Highly reactive in Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups. | Hydrophobic Pocket: The attached aryl group typically occupies the deep hydrophobic pocket of the enzyme active site. |

| C-5 | -Me (Methyl) | Steric Modulator: Chemically inert but sterically significant. | Gatekeeper Selectivity: This small hydrophobic group often fits into the "gatekeeper" pocket (e.g., T790M in EGFR or T338 in c-Src), distinguishing the inhibitor from non-selective ATP mimics. |

Therapeutic Targets Accessible via This Scaffold

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis, Crohn's Disease), Inflammation. Mechanism: Inhibitors derived from this scaffold block the ATP-binding site of p38 MAPK. The 5-methyl group is critical here; it induces a conformational twist in the attached aryl rings, optimizing the fit within the kinase cleft and improving selectivity over other MAP kinases.

-

Key Derivative: 4-(Substituted-phenyl)-5-methyl-2-(amino)pyrimidines.

-

Synthesis Logic: The 4-bromo group is coupled with a fluorophenyl boronic acid (Suzuki), and the 2-SMe is displaced by an amine to form the hinge-binding motif.

NF-κB Inducing Kinase (NIK)

Therapeutic Area: Systemic Lupus Erythematosus (SLE), B-cell Malignancies. Mechanism: NIK is a central regulator of the non-canonical NF-κB pathway. Pyrimidine-based inhibitors prevent NIK-mediated phosphorylation of IKKα.

-

Key Insight: Recent patent literature (e.g., WO2023217851) highlights the use of 4-halo-5-methyl-2-(methylthio)pyrimidine intermediates to construct NIK inhibitors. The 5-methyl group aids in positioning the inhibitor to avoid steric clashes with the unique "shelf" region of the NIK active site.

Secondary Targets (EGFR & CDKs)

-

EGFR (Epidermal Growth Factor Receptor): The 5-methyl-pyrimidine core is a bioisostere for the quinazoline core found in drugs like Gefitinib. It is particularly useful for designing covalent inhibitors targeting cysteine residues.

-

CDKs (Cyclin-Dependent Kinases): 2,4,5-trisubstituted pyrimidines are classic CDK inhibitors, arresting the cell cycle in cancer cells.

Synthetic Workflow & Logic

The synthesis of bioactive agents from this scaffold typically follows a "Coupling-Oxidation-Displacement" sequence. This order is crucial to prevent side reactions.

Logical Pathway (Graphviz Visualization)

Caption: Divergent synthesis strategy converting the scaffold into a bioactive kinase inhibitor via sequential C-4 arylation and C-2 amination.

Detailed Experimental Protocols

These protocols are generalized from verified medicinal chemistry workflows for pyrimidine scaffolds.

Protocol A: Suzuki-Miyaura Coupling at C-4

Targeting the hydrophobic pocket.

-

Reagents: Scaffold (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Charge a reaction vial with the scaffold, boronic acid, base, and catalyst.

-

Degas with N₂ for 5 minutes.

-

Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the bromide.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

-

-

Why this works: The C-4 bromide is significantly more electron-deficient and sterically accessible than the C-2 methylthio group, ensuring regioselectivity.

Protocol B: Oxidation of Methylthio to Sulfone/Sulfoxide

Activating the C-2 position.

-

Reagents: C-4 Substituted Intermediate (1.0 eq), m-CPBA (2.2 eq) OR Oxone (1.5 eq).

-

Solvent: DCM (for m-CPBA) or THF/Water (for Oxone).

-

Procedure:

-

Dissolve intermediate in solvent and cool to 0°C .

-

Add oxidant portion-wise.

-

Stir at RT for 2–4 hours.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess oxidant). Extract with DCM.

-

Note: The sulfone (-SO₂Me) is a superior leaving group to the sulfoxide (-SOMe), but both can be displaced.

-

Protocol C: SNAr Displacement with Amines

Installing the hinge-binding element.

-

Reagents: Sulfone Intermediate (1.0 eq), Primary/Secondary Amine (1.5–3.0 eq), DIPEA (3.0 eq).

-

Solvent: THF, Dioxane, or DMSO.

-

Procedure:

-

Mix reagents in a sealed tube.

-

Heat to 60–100°C (depending on amine nucleophilicity).

-

Validation: LC-MS should show the mass of the final product (Mass of Sulfone - 79 + Mass of Amine).

-

References

-

World Intellectual Property Organization (WIPO). (2023). Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase. Patent WO2023217851A1. Link

- Laufer, S. A., et al. (2002). Introduction of a 5-Methyl Group to the Pyrimidine Scaffold of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Bakavoli, M., et al. (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Link

-

PubChem. (2025).[1] Compound Summary: 4-Bromo-5-methylpyridin-2-amine (Analogous Chemistry). National Library of Medicine. Link

Sources

Methodological & Application

Suzuki coupling reactions with 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Application Note: Optimization of Suzuki-Miyaura Coupling for 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. The presence of the C2-thiomethyl group and the C5-methyl substituent introduces specific challenges—namely, potential catalyst poisoning by sulfur and steric hindrance proximal to the reaction center. This note provides a self-validating protocol designed to overcome these barriers, ensuring high yields (>85%) and reproducibility.

Chemical Context & Reactivity Analysis

Substrate Profile

-

Molecular Weight: 219.10 g/mol

-

Key Features:

-

C4-Bromine: The primary electrophilic site. Highly activated for oxidative addition due to the electron-deficient pyrimidine ring.

-

C2-SMe (Thiomethyl): A "masked" leaving group. While stable under standard Suzuki conditions, the sulfur atom is a soft Lewis base that can coordinate to Palladium(II), potentially retarding the catalytic cycle (catalyst poisoning).

-

C5-Methyl: Provides steric bulk ortho to the reaction site. This necessitates the use of ligands with a wider bite angle or higher activity to facilitate oxidative addition.

-

Mechanistic Considerations

The reaction follows the standard catalytic cycle: Oxidative Addition

-

Challenge 1 (Poisoning): The thioether moiety can compete with phosphine ligands for the Pd center. Solution: Use bidentate ligands (e.g., dppf) or bulky electron-rich phosphines (e.g., XPhos) that bind more strongly than sulfur.

-

Challenge 2 (Sterics): The C5-methyl group increases the energy barrier for oxidative addition. Solution: Elevated temperatures (80–100 °C) are required compared to non-substituted pyrimidines.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the reaction setup and execution, ensuring quality control at each stage.

Figure 1: Step-by-step experimental workflow for Suzuki coupling of thio-pyrimidines.

Detailed Protocol: The "Gold Standard" Method

This protocol uses Pd(dppf)Cl₂[3]·CH₂Cl₂ as the catalyst. The bidentate ferrocenyl ligand prevents sulfur poisoning and is robust against the steric pressure of the C5-methyl group.

Reagents & Materials

| Reagent | Equiv. | Function | Notes |

| Substrate | 1.0 | Electrophile | CAS: 1823532-08-6 |

| Aryl Boronic Acid | 1.2–1.5 | Nucleophile | Excess ensures completion |

| Pd(dppf)Cl₂[3]·CH₂Cl₂ | 0.03–0.05 | Catalyst | Robust, air-stable precatalyst |

| K₂CO₃ | 2.5 | Base | Activates boronic acid |

| 1,4-Dioxane | - | Solvent | High boiling point, miscible w/ water |

| Water | - | Co-solvent | Dissolves base, essential for transmetalation |

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane and Water (4:1 ratio) with Argon for 20 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Reagent Addition:

-

Add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 mmol, 219 mg).

-

Add Aryl Boronic Acid (1.2 mmol).

-

Add Potassium Carbonate (2.5 mmol, 345 mg).

-

Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 mmol, 41 mg).

-

-

Solvent Introduction: Add the degassed Dioxane/Water mixture (5 mL, 0.2 M concentration) via syringe against a positive pressure of Argon.

-

Reaction: Seal the vessel. Heat to 90 °C in an oil bath or heating block. Stir vigorously (800 rpm).

-

Time: Typically 4–12 hours.

-

-

Monitoring: Check by TLC or LCMS after 2 hours.

-

Target Mass: Look for [M+H]+ corresponding to Product.

-

Byproduct: Watch for [M+H]+ = 141 (Hydrodehalogenation: 5-methyl-2-(methylthio)pyrimidine).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is usually UV-active (254 nm).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific emphasis on the points of failure relevant to this substrate.

Figure 2: Catalytic cycle highlighting the competitive sulfur coordination pathway.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 . Increase loading to 5-10 mol%. |

| Hydrodehalogenation | Protodeboronation | Reduce water ratio (use 9:1 Dioxane/H₂O). Ensure solvents are strictly degassed. |

| Homocoupling (Ar-Ar) | Oxygen Leak | Reseal vessel. Check Argon lines. Add reagents in a glovebox if possible. |

| Starting Material Remains | Steric Hindrance | Increase temperature to 105 °C (sealed tube). Switch solvent to Toluene/Water. |

References

-

General Reactivity of Halopyrimidines

- Catalyst Selection for Sulfur-Containing Substrates: Title: Catalyst selection in the Suzuki-Miyaura coupling of sulfur-containing heterocycles. Source: BenchChem Application Notes (General Pyridine/Pyrimidine Protocols).

-

Microwave Assisted Protocols

-

Boronic Acid Handling

Sources

- 1. 4-Bromo-5-methyl-2-(methylthio)pyrimidine|CAS 1823532-08-6|ChemScene|製品詳細 [tci-chemical-trading.com]

- 2. 4-BROMO-5-METHYL-2-(METHYLTHIO)PYRIMIDINE | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-5-methyl-2-(methylthio)pyrimidine as a versatile scaffold for constructing bioactive heterocycles, particularly kinase inhibitors and GPCR ligands.

Introduction & Scaffold Analysis

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a "privileged structure" in medicinal chemistry, offering a pre-encoded sequence of reactivity that allows for the rapid assembly of multisubstituted pyrimidines.

Structural Logic & Reactivity Profile

The molecule possesses three distinct functional handles, each with a specific role in the synthetic workflow:

-

C4-Bromide (The "First Cut"): The most electrophilic site. It is highly activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent N3 and N1 atoms. -

C2-Methylthio (The "Latent" Handle): This group is relatively inert to the conditions used to functionalize C4. It serves as a protective group for the C2 position until it is deliberately "activated" via oxidation to a sulfone (-SO

Me) or sulfoxide (-SOMe), converting it into a potent leaving group.[1] -

C5-Methyl (The "Steering" Group): This group provides steric bulk and lipophilicity. In kinase inhibitors, this methyl often targets the "gatekeeper" residue or fills a hydrophobic pocket, improving selectivity over the unsubstituted analog.

Reactivity Map

The following diagram illustrates the sequential logic of functionalizing this scaffold.

Figure 1: Sequential functionalization strategy. The C4-bromide is addressed first, followed by activation and displacement of the C2-thiomethyl group.

Synthetic Utility & Causality

The primary utility of this scaffold lies in its ability to support Regioselective Sequential Nucleophilic Substitution .

Why C4 before C2?

-

Electronic Bias: The C4 position is para to N1 and ortho to N3, making it significantly more electron-deficient than C2, which is flanked by two nitrogens but stabilized by the electron-donating resonance of the -SMe group.

-

Leaving Group Quality: Bromide is a superior leaving group compared to methylthio (SMe) under standard

conditions. -

Protocol Implication: Researchers should perform Suzuki couplings or amine displacements at C4 before touching the C2-SMe group. Attempting to oxidize C2 first would create two competing electrophilic sites (C4-Br and C2-SO

Me), destroying regioselectivity.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

This protocol installs an aryl or heteroaryl group at the C4 position. The 5-methyl group may induce slight steric hindrance, requiring efficient phosphine ligands.

Reagents:

-

Substrate: 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)

-

Boronic Acid/Ester: Aryl-B(OH)

or Aryl-BPin (1.2 equiv) -

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) or Pd(PPh -

Base: 2M Na

CO -

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the pyrimidine substrate, boronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

-

Reaction: Seal the vessel. Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in a microwave reactor).

-

Monitoring: Monitor by LC-MS. The Br peak (M/M+2 pattern) should disappear.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

. -

Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

-

Success Indicator: Loss of Br isotope pattern in MS; appearance of biaryl peaks in

H NMR.

Protocol B: C4-Functionalization via (Amine Displacement)

Used to install the "hinge-binding" motif in kinase inhibitors.

Reagents:

-

Nucleophile: Primary or secondary amine (1.1–1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: n-Butanol, DMF, or DMSO.

Methodology:

-

Dissolve 4-Bromo-5-methyl-2-(methylthio)pyrimidine in n-Butanol (0.2 M).

-

Add the amine and DIPEA.

-

Heat to 100–120 °C for 4–12 hours.

-

Note: The 5-methyl group reduces electrophilicity slightly compared to the 5-H analog; higher temperatures may be required.

-

-

Cool to RT. If product precipitates, filter and wash with cold EtOH. If not, extract with EtOAc.

Protocol C: C2-Activation (Oxidation of SMe to Sulfone)

This step transforms the inert C2-SMe into the highly reactive C2-SO

Reagents:

-

Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.2–2.5 equiv) OR Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

-

Solvent: DCM (for m-CPBA) or THF/Water (1:1) (for Oxone).

-

Temperature: 0 °C to RT.

Methodology (m-CPBA route):

-

Dissolve the C4-substituted intermediate in DCM (0.1 M). Cool to 0 °C.

-

Add m-CPBA portion-wise over 10 minutes.

-

Warm to Room Temperature and stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO

and Na -

Extraction: Separate layers. Wash organic layer with NaHCO

until pH is neutral. -

Yield: Quantitative conversion is common. The product (Sulfone) is often used directly in the next step without column chromatography to avoid decomposition on silica.

Safety Note: m-CPBA is shock-sensitive and potentially explosive in dry, concentrated forms. Never scrape dry material on ground glass joints.

Protocol D: C2-Diversification (Displacement of Sulfone)

The sulfone is an excellent leaving group, often displaced by amines, alkoxides, or thiols at lower temperatures than the initial bromide.

Reagents:

-

Nucleophile: Amine (R-NH

) or Alcohol (R-OH). -

Base: DIPEA (for amines) or NaH/Cs

CO -

Solvent: THF, Dioxane, or DMF.

Methodology:

-

Dissolve the Sulfone intermediate in THF (0.1 M).

-

Add the nucleophile (1.2 equiv) and base.

-

Stir at Room Temperature to 60 °C.

-

Insight: The sulfone displacement is often facile. High heat (>100 °C) may cause decomposition or displacement of the C4 substituent if the nucleophile is small and aggressive.

-

-

Monitor by LC-MS (Loss of methyl sulfone fragment).

Quantitative Data Summary

| Reaction Step | Position | Leaving Group | Typical Conditions | Yield Expectation | Critical Parameter |

| Step 1 | C4 | Bromide (-Br) | Pd(0), Base, 90°C | 70–95% | Degassing (O |

| Step 1 (Alt) | C4 | Bromide (-Br) | Amine, DIPEA, 110°C | 60–90% | Temperature (Steric barrier of 5-Me) |

| Step 2 | C2 | Methylthio (-SMe) | m-CPBA (Oxidation) | >90% | Stoichiometry (Ensure >2.0 equiv for Sulfone) |

| Step 3 | C2 | Sulfone (-SO | Nucleophile, Base, RT-60°C | 50–85% | Mild Temp (Prevent side reactions) |

Case Study: Kinase Inhibitor Synthesis

In the development of Bcr-Abl or EGFR inhibitors, this scaffold is used to link the hinge-binding motif (via C4) and the solvent-exposed solubilizing group (via C2).

Workflow Visualization:

Figure 2: Typical medicinal chemistry workflow for converting the scaffold into a kinase inhibitor.

References

- General Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming electrophilicity order C4 > C2).

-

Suzuki Coupling on Chloropyrimidines

-

Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . Synlett, 2001(11), 1751-1754.

-

-

Oxidation of Methylthio to Sulfone

-

Barvian, N. C., et al. (2000). Preparation of 2,4-disubstituted pyrimidines: A novel approach to the synthesis of kinase inhibitors . Tetrahedron Letters, 41(37), 7127-7130. (Describes the SMe -> SO2Me activation strategy).

-

-

Kinase Inhibitor Applications

-

Regioselectivity Reviews

-

Schlosser, M. (2005).[5] The 2- versus 4-position of pyrimidines: A case study of site-selective metallation and functionalization . Angewandte Chemie International Edition, 44(3), 376-393.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Bromo-5-methyl-2-(methylthio)pyrimidine as a Versatile Building Block in Organic Synthesis

Abstract

This document provides a comprehensive technical guide on the applications of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in modern organic synthesis. The unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a tunable methylthio group, and a biologically relevant pyrimidine core—makes this reagent exceptionally valuable for researchers in medicinal chemistry, drug development, and agrochemical science. We delve into the causality behind experimental choices for cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided, alongside troubleshooting guides and workflow visualizations, to empower researchers to effectively leverage this versatile scaffold in their synthetic programs.

Introduction: Strategic Value of the Scaffold

The pyrimidine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its structural similarity to the purine nucleobases allows for effective mimicry and interaction with biological targets, particularly the ATP-binding sites of kinases.[1] 4-Bromo-5-methyl-2-(methylthio)pyrimidine has been strategically designed to offer chemists multiple, orthogonal handles for molecular elaboration:

-

The C4-Bromine: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.[3]

-

The C2-Methylthio Group: This group significantly influences the electronic character of the pyrimidine ring. It can be retained to participate in protein-ligand interactions or can be oxidized to the corresponding sulfoxide or sulfone.[4] This oxidation increases the group's lability, turning it into an effective leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

-

The C5-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions within a target's binding pocket and can influence the preferred conformation of the molecule, aiding in the optimization of potency and selectivity.[5]

This combination of features makes the title compound a cornerstone reagent for building diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors, antiviral agents, and crop protection agents.[1][6]

Physicochemical Properties and Safe Handling

| Property | Value |

| CAS Number | 14001-67-3 |

| Molecular Formula | C₆H₇BrN₂S |

| Molecular Weight | 219.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, Dioxane, THF, and chlorinated solvents |

Safety & Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Core Application: Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is the workhorse of this building block, enabling facile entry into two of the most powerful bond-forming reactions in modern synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[5][7] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage functionalization.

This protocol describes a typical reaction between 4-Bromo-5-methyl-2-(methylthio)pyrimidine and an arylboronic acid.

Reagents & Equipment:

-

4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous 1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). The typical concentration is 0.1 M with respect to the pyrimidine starting material.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Choice of Base: A base is crucial for activating the boronic acid and facilitating the transmetalation step. K₃PO₄ is often effective and is less likely to cause side reactions like boronic acid decomposition compared to stronger bases.[7]

-

Solvent System: The dioxane/water mixture is standard; dioxane solubilizes the organic components, while water dissolves the inorganic base and aids in the catalytic cycle.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Maintaining an inert atmosphere is critical for achieving high yields.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in Kinase Inhibitor Synthesis

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the adenine base of ATP.[1][2] The strategic functionalization of this core allows for the development of highly potent and selective kinase inhibitors. 4-Bromo-5-methyl-2-(methylthio)pyrimidine is a versatile building block designed for this purpose. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable methylthio group, and a space-filling methyl group—provides a powerful platform for generating diverse libraries of kinase inhibitors targeting critical oncology pathways.

This guide provides an in-depth exploration of the synthetic applications of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, focusing on the strategic logic behind its use and providing detailed protocols for the synthesis of key inhibitor scaffolds.

Core Concepts: Orthogonal Reactivity and Synthetic Strategy

The primary value of 4-Bromo-5-methyl-2-(methylthio)pyrimidine lies in the orthogonal reactivity of its key functional groups. This allows for sequential, controlled modifications of the pyrimidine core.

-

C4-Bromo Group : This position is the primary site for initial diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, or amino substituents, which are crucial for targeting the solvent-exposed regions of the kinase active site and tailoring selectivity.

-

C2-Methylthio Group : The -SCH3 group is relatively inert to the conditions used for C4 cross-coupling. However, its true utility is revealed upon oxidation. Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the methylthio group is readily converted to a methylsulfonyl (-SO2CH3) group. This sulfone is an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr).[5] This two-step process enables the introduction of a second key pharmacophoric element, typically an amine, which often serves as a critical hydrogen bond donor/acceptor with the kinase hinge region.

-

C5-Methyl Group : The methyl group at the C5 position provides steric bulk and can engage in favorable hydrophobic interactions within the ATP binding pocket, often enhancing potency and selectivity.[5]

The combination of these features enables a robust and flexible synthetic strategy for building complex, 2,4-disubstituted pyrimidine inhibitors.

Application I: Synthesis of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a key regulator of both the cell cycle and transcription, making it a high-value target in oncology. Potent and selective CDK7 inhibitors have been developed using a 2-amino-4-arylpyrimidine scaffold.[5] The following protocol is adapted from established literature procedures and demonstrates the use of 4-Bromo-5-methyl-2-(methylthio)pyrimidine to generate a core scaffold for CDK7 inhibition.

Protocol 1: Synthesis of a 2-Amino-4-Arylpyrimidine Core

This protocol proceeds in three stages: (A) Suzuki-Miyaura coupling at the C4 position, (B) oxidation of the methylthio group, and (C) SNAr with a desired amine.

Part A: Suzuki-Miyaura Coupling

-

Objective: To install a substituted aryl group at the C4 position.

-

Causality: The C-Br bond is significantly more reactive than the C-S bond under palladium catalysis, ensuring chemoselective coupling at the C4 position.[3] A catalyst system like Pd(dppf)Cl₂ is robust and effective for coupling with a wide range of arylboronic acids.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-methyl-2-(methylthio)pyrimidine | 233.13 | 1.0 | 1.0 |

| (Substituted)-Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

To a flame-dried round-bottom flask, add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-5-methyl-2-(methylthio)pyrimidine intermediate.

Part B: Oxidation to Methylsulfone

-

Objective: To activate the C2 position for nucleophilic substitution.

-

Causality: m-CPBA is a common and effective oxidant for converting sulfides to sulfones. Performing the reaction at 0 °C to room temperature helps control the exothermicity and prevent side reactions.

Procedure:

-

Dissolve the 4-aryl-5-methyl-2-(methylthio)pyrimidine intermediate (1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77%, 2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine.[5]

Part C: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: To install the key amine functionality at the C2 position.

-

Causality: The electron-withdrawing nature of the pyrimidine ring and the potent leaving group ability of the methylsulfone facilitate SNAr. A base like DIPEA is used to neutralize the H-X formed during the reaction, driving it to completion. High temperatures are often required.[5]

Procedure:

-

In a sealed vial, combine the 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired primary or secondary amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (5 mL).

-

Seal the vial and heat the reaction mixture to 130-140 °C for 2-6 hours (microwave irradiation can often shorten reaction times).

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the final compound via column chromatography or preparative HPLC.

Application II: Synthesis of Src and Aurora Kinase Inhibitor Scaffolds

Src family kinases and Aurora kinases are critical targets in cancer therapy.[6][7] Many potent inhibitors are based on a 2,4-diaminopyrimidine core. 4-Bromo-5-methyl-2-(methylthio)pyrimidine is an excellent starting material for these scaffolds, utilizing a Buchwald-Hartwig amination at C4, followed by the oxidation/SNAr sequence at C2.

Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Core

-

Objective: To sequentially install two different amine moieties at the C4 and C2 positions.

-

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds that would be difficult to form via traditional SNAr at the C4-Br position.[8] The choice of phosphine ligand is critical; bulky, electron-rich ligands like RuPhos or BrettPhos are often effective for coupling with a variety of amines.[9]

Part A: Buchwald-Hartwig Amination at C4

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-methyl-2-(methylthio)pyrimidine | 233.13 | 1.0 | 1.0 |

| Primary/Secondary Amine (R¹-NH₂) | - | 1.2 | 1.2 |

| RuPhos Pd G3 Precatalyst | 864.63 | 0.02 | 0.02 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 1.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

Procedure:

-

In an oven-dried flask under an inert atmosphere, add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq) and the RuPhos Pd G3 precatalyst (0.02 eq).

-

Add anhydrous THF (5 mL).

-

In a separate flask, dissolve the amine (1.2 eq) in anhydrous THF (5 mL).

-

Add the amine solution to the reaction flask, followed by the dropwise addition of LiHMDS (1.5 eq, as a 1M solution in THF).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours, monitoring by LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the N4-substituted-5-methyl-2-(methylthio)pyrimidin-4-amine.

Part B & C: The resulting intermediate can then be carried forward using the Oxidation (Protocol 1B) and SNAr (Protocol 1C) steps described previously to install the second amine at the C2 position, yielding the final 2,4-diaminopyrimidine scaffold.

Biological Evaluation: In Vitro Kinase Assay

Once the target inhibitors are synthesized and purified, their biological activity must be assessed. A primary method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[10]

Representative Data

The goal of these synthetic efforts is to produce compounds with high potency against the target kinase. The table below shows representative data for inhibitors based on scaffolds similar to those described.

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Amino-4-(indolyl)pyrimidine | CDK7 | < 10 | [5] |

| 2,4-Diamino-5-chloropyrimidine | Aurora A | 25 | [11] |

| 4-Amino-pyrazolo[3,4-d]pyrimidine | Src | < 30 | [6] |

Conclusion

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a strategically designed chemical tool for the synthesis of kinase inhibitors. Its capacity for sequential, regioselective functionalization via palladium-catalyzed cross-coupling and SNAr reactions provides medicinal chemists with a reliable and flexible route to novel 2,4-disubstituted pyrimidine scaffolds. The protocols and strategies outlined in this document serve as a foundational guide for researchers in drug discovery to leverage this versatile building block in the development of the next generation of targeted cancer therapeutics.

References

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

PubMed. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. [Link]

-

Chem-Impex. (n.d.). 5-Bromo-4-chloro-2-(methylthio)pyrimidine. [Link]

-

IRIS UniGe. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. [Link]

-

ACS Publications. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. [Link]

-

Arabian Journal of Chemistry. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]

-

PubMed. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

PubMed. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. [Link]

-

PMC. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

-

ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. [Link]

-

PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Comprehensive Characterization Protocol: 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Application Note & Technical Guide for Drug Discovery Scaffolds

Part 1: Introduction & Strategic Context